

A Technical Guide to Methyl 3-amino-3-(pyridin-3-yl)propanoate

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Compound of Interest

Compound Name: Methyl 3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B176302

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a heterocyclic compound incorporating a pyridine ring, a common structural motif in medicinal chemistry. As a trifunctional building block, containing an amine, an ester, and a pyridine nitrogen, it holds potential for the synthesis of more complex molecules and novel pharmaceutical agents. This document provides a technical overview of its known properties, and in the absence of extensive specific data, discusses synthetic strategies and potential biological relevance based on analogous compounds.

Chemical Identification and Properties

Methyl 3-amino-3-(pyridin-3-yl)propanoate exists in various forms, including as a racemate, as individual stereoisomers (enantiomers), and as various salt forms. It is crucial for researchers to note the specific form of the compound being used, as properties and biological activity can vary significantly.

Table 1: CAS Numbers for **Methyl 3-amino-3-(pyridin-3-yl)propanoate** and its Derivatives

Compound Name	CAS Number
Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate	198959-53-4[1]
Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride	1056021-66-9[2]
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride	198959-36-3[3]
Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate hydrochloride	1311254-89-3[4]

Table 2: Computed Physicochemical Properties

Note: Experimental data for the parent compound is not readily available. The following are computed properties for the neutral form of **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.

Property	Value
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂
Molecular Weight	180.20 g/mol
XLogP3	0.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	4
Exact Mass	180.089877 g/mol
Topological Polar Surface Area	66.4 Å ²

Synthesis and Experimental Protocols

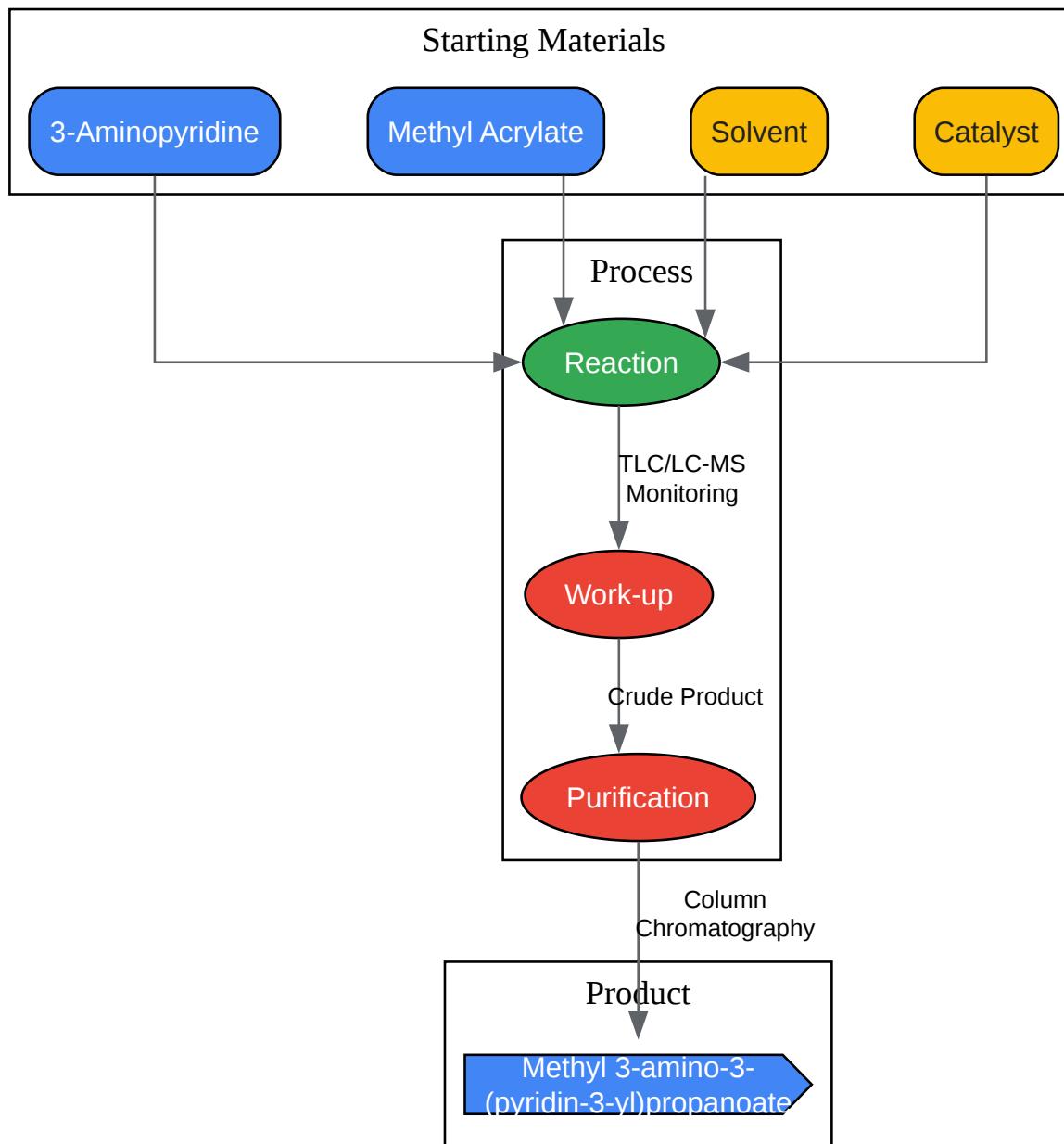
While a specific, detailed experimental protocol for the synthesis of **Methyl 3-amino-3-(pyridin-3-yl)propanoate** is not widely published, a plausible and common synthetic route for

related β -amino esters is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β -unsaturated carbonyl compound.

Hypothetical Experimental Protocol: Aza-Michael Addition

The following protocol is a representative example based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.

- **Reaction Setup:** In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.
- **Addition of Acrylate:** To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature.
- **Catalysis (Optional):** A Lewis or Brønsted acid catalyst can be employed to facilitate the reaction. For instance, a catalytic amount of a Lewis acid like ytterbium(III) triflate or a Brønsted acid like acetic acid may be added.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated to 40-50°C for several hours to overnight.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine.
- **Purification:** The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by flash column chromatography on silica gel to yield the pure **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.



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Caption: Hypothetical workflow for the synthesis of **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.

Biological Activity and Drug Development Context

There is currently no specific, publicly available data detailing the biological activity or an established role in signaling pathways for **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.

However, the pyridine moiety is a well-established pharmacophore present in numerous approved drugs. Molecules containing the pyridin-3-yl group are of interest in drug discovery, with examples including Vonoprazan, a potassium-competitive acid blocker.[\[5\]](#)

The structural class of amino acid esters and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. They are often used as starting materials for the generation of peptidomimetics, heterocyclic scaffolds, and other complex molecular architectures. For instance, related pyridine-containing compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Given its structure, **Methyl 3-amino-3-(pyridin-3-yl)propanoate** could serve as a valuable intermediate in a drug discovery program. The primary amine allows for amide bond formation or reductive amination, the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, and the pyridine nitrogen can be involved in hydrogen bonding or salt formation.



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Caption: Role of a chemical building block in a typical drug discovery pipeline.

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